

A Technical Guide to the Physical Properties of Phenyloctane Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Phenyloctane

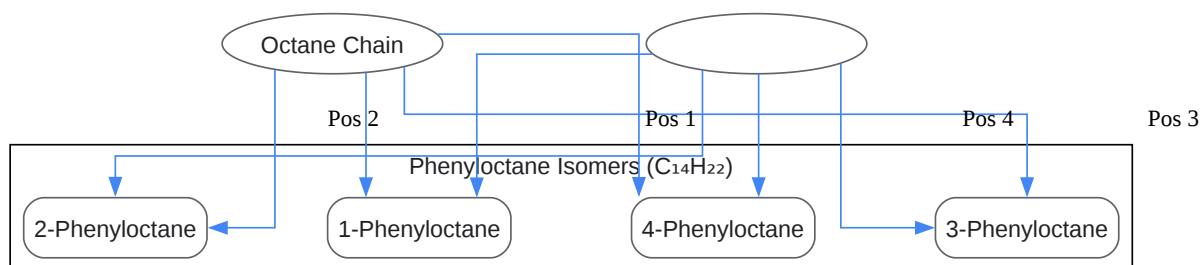
Cat. No.: B13413545

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a focused overview of the core physical properties of 1-, 2-, 3-, and 4-phenyloctane. The isomers of phenyloctane, which consist of a phenyl group attached to various positions on an octane chain, serve as important intermediates in the synthesis of linear alkylbenzene sulfonates (LAS), a major class of biodegradable surfactants. Understanding their physical properties is crucial for process design, purification, and quality control in both research and industrial settings.

Data Presentation: Physical Properties of Phenyloctane Isomers


The following table summarizes the key physical properties of the primary positional isomers of phenyloctane. All isomers share the same molecular formula ($C_{14}H_{22}$) and molecular weight (190.32 g/mol). Differences in these properties arise from the variation in the position of the phenyl substituent along the alkyl chain, which influences intermolecular forces and molecular packing.

Property	1- PhenylOctane	2- PhenylOctane	3- PhenylOctane	4- PhenylOctane
CAS Number	2189-60-8	777-22-0	18335-15-4	18335-17-6
Boiling Point	261-263 °C (at 760 mmHg)	252.6 °C (at 760 mmHg) ^[1]	Not Available	119 °C (at 18 mmHg)
Melting Point	-36 °C	-38.9 °C ^[1]	Not Available	Not Available
Density	0.858 g/mL (at 25 °C)	0.857 g/cm ³ ^[1]	Not Available	0.885 g/cm ³ (at 25 °C)
Refractive Index (n ²⁰ /D)	1.484	1.4837 ^[1]	Not Available	Not Available

Note: Data for 3-phenyloctane and the refractive index for 4-phenyloctane were not readily available in the public databases searched.

Logical Relationship of Positional Isomers

The primary isomers of phenyloctane are defined by the attachment point of the phenyl group to the linear octane backbone. The diagram below illustrates this structural relationship.

[Click to download full resolution via product page](#)

Positional Isomers of PhenylOctane

Experimental Protocols

The determination of the physical properties listed above requires precise and standardized experimental procedures. Below are detailed methodologies for each key measurement.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient micro-scale technique for determining the boiling point of a liquid with high accuracy.

Apparatus:

- Thiele tube
- High-temperature thermometer (-10 to 300 °C)
- Small test tube (Durham tube)
- Capillary tube (sealed at one end)
- Rubber band or wire for attachment
- Heat-stable mineral oil or silicone oil
- Bunsen burner or heating mantle

Procedure:

- Sample Preparation: Add approximately 0.5 mL of the phenyloctane isomer into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with the open end down.
- Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb. The rubber band must remain above the level of the heating oil.
- Heating: Place the assembly into the Thiele tube, which should be filled with mineral oil to just above the top of the side arm. Gently heat the side arm of the Thiele tube. The shape of the tube promotes convection currents, ensuring uniform heating.

- Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. Upon reaching the boiling point, the vapor pressure of the liquid will exceed the atmospheric pressure, and a rapid, continuous stream of bubbles will emerge from the capillary tube.
- Measurement: Turn off the heat source when a continuous stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.
- Pressure Correction: Record the atmospheric pressure at the time of the experiment. If it deviates from 760 mmHg, a correction may be applied for highest accuracy.

Density Measurement (Volumetric Method)

This method relies on the direct measurement of the mass of a known volume of the liquid.

Apparatus:

- Pycnometer (specific gravity bottle) of known volume (e.g., 10 mL)
- Analytical balance (accurate to ± 0.0001 g)
- Constant temperature water bath
- Thermometer

Procedure:

- Calibration: Thoroughly clean and dry the pycnometer. Measure and record its empty mass (m_1). Fill the pycnometer with deionized water and place it in the constant temperature water bath (e.g., 25.0 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, dry the exterior, and measure its mass (m_2). The volume of the pycnometer (V) can be calculated using the density of water at that temperature.
- Sample Measurement: Empty and dry the pycnometer. Fill it with the phenyloctane isomer.
- Equilibration: Place the filled pycnometer in the constant temperature water bath until it reaches the desired temperature (e.g., 25.0 °C).

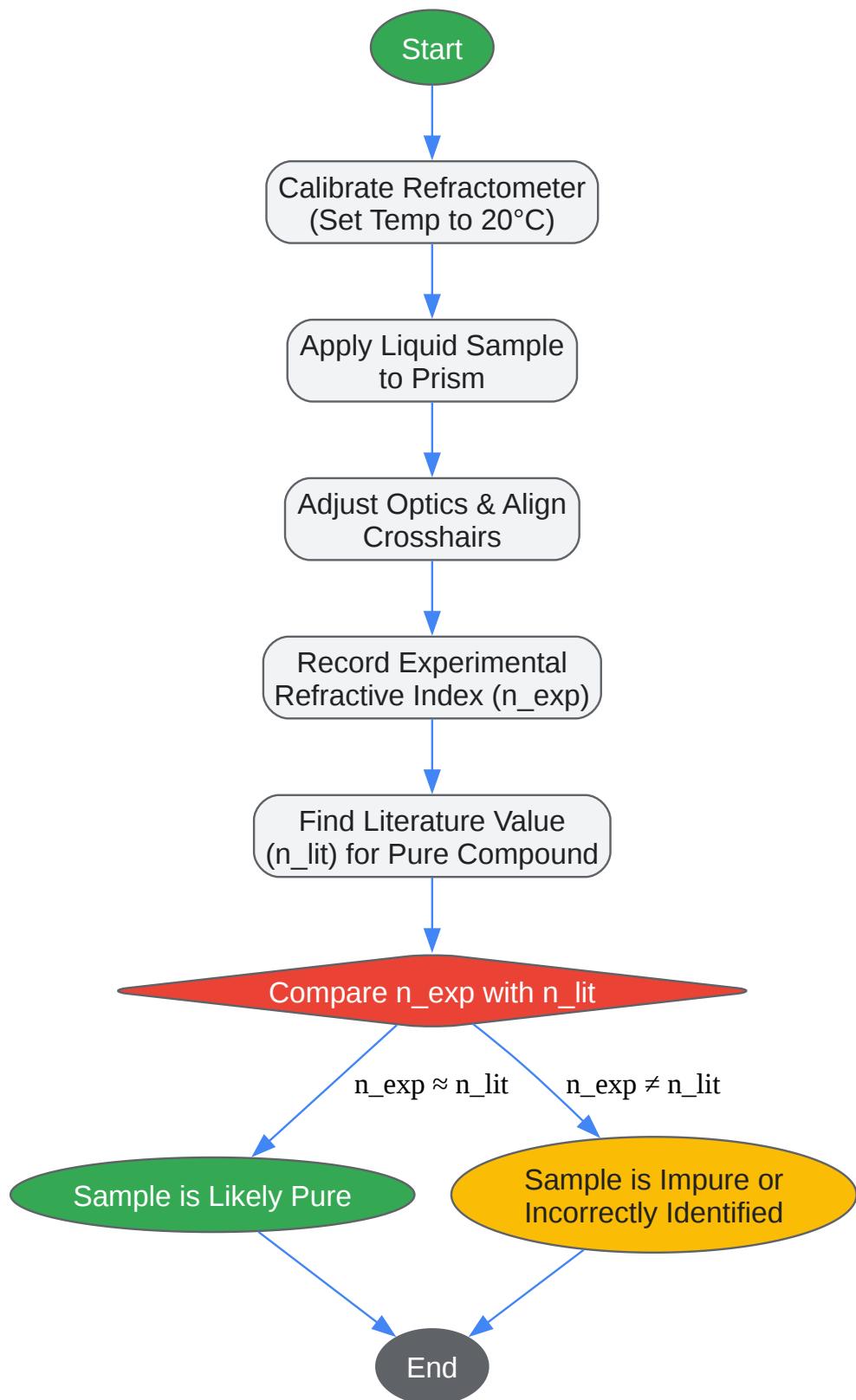
- Volume Adjustment: Carefully adjust the liquid level to the calibration mark, removing any excess.
- Weighing: Dry the exterior of the pycnometer thoroughly and measure its total mass (m_3).
- Calculation: The mass of the sample is ($m_3 - m_1$). The density (ρ) is calculated using the formula: $\rho = (m_3 - m_1) / V$

Refractive Index Measurement (Abbe Refractometer)

The refractive index is a fundamental property related to how light propagates through a substance and is highly sensitive to purity.

Apparatus:

- Abbe refractometer
- Constant temperature water bath connected to the refractometer prisms
- Sodium D-line light source (or a white light source with compensating prisms)
- Dropper or pipette
- Lint-free tissue
- Solvent for cleaning (e.g., ethanol or acetone)


Procedure:

- Calibration: Turn on the light source and the circulating water bath to bring the refractometer prisms to a constant temperature (typically 20.0 °C). Calibrate the instrument using a standard of known refractive index, such as distilled water.
- Sample Application: Open the prisms and clean their surfaces with a soft tissue and a suitable solvent. Allow the solvent to evaporate completely. Place 2-3 drops of the phenoctane isomer onto the surface of the lower prism.

- **Measurement:** Close the prisms firmly. Look through the eyepiece and turn the coarse adjustment knob until the light and dark fields become visible. Adjust the compensator knob to eliminate any color fringes and sharpen the dividing line.
- **Reading:** Use the fine adjustment knob to move the borderline so that it is precisely at the intersection of the crosshairs in the eyepiece.
- **Record Value:** Press the switch to illuminate the scale and read the refractive index value to four decimal places. Record the temperature at which the measurement was taken (e.g., n^{20}/D).
- **Cleaning:** Clean the prism surfaces thoroughly with a solvent after the measurement is complete.

Experimental Workflow Visualization

The following diagram outlines the general workflow for determining the purity of a liquid organic compound using its refractive index.

[Click to download full resolution via product page](#)

Refractive Index Measurement Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Phenyloctane | lookchem [lookchem.com]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of Phenyloctane Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13413545#physical-properties-of-2-phenyloctane-isomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com